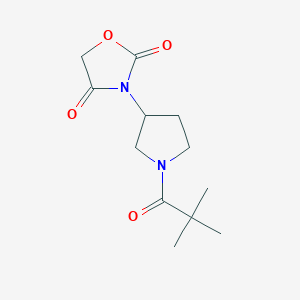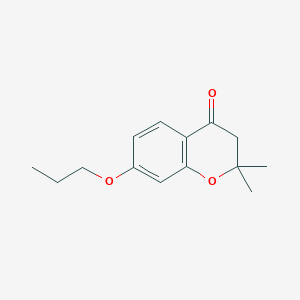
2,2-dimethyl-7-propoxy-2,3-dihydro-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2-dimethyl-7-propoxy-2,3-dihydro-4H-chromen-4-one, also known as 2,2-dimethyl-7-propoxy-chromen-4-one, is a chromenone compound that has been studied extensively for its potential applications in the field of synthetic chemistry. This compound has been found to possess a range of properties that make it an attractive choice for a variety of uses, including in the synthesis of pharmaceuticals, cosmetics, and other products.
Scientific Research Applications
Antioxidant Activity
2,2-dimethyl-7-propoxy-2,3-dihydro-4H-chromen-4-one: possesses antioxidant properties. It scavenges free radicals, protecting cells and tissues from oxidative damage. Researchers have investigated its potential role in preventing age-related diseases, including neurodegenerative disorders and cardiovascular conditions .
Anti-Inflammatory Effects
Studies suggest that this compound exhibits anti-inflammatory activity. It may modulate inflammatory pathways, making it relevant for conditions like arthritis, inflammatory bowel disease, and skin disorders. Researchers explore its potential as a natural anti-inflammatory agent .
Anticancer Potential
The chromenone scaffold has drawn attention in cancer research. 2,2-dimethyl-7-propoxy-2,3-dihydro-4H-chromen-4-one shows promise as an anticancer agent. It interferes with cancer cell growth, induces apoptosis, and inhibits angiogenesis. Investigations focus on its efficacy against specific cancer types .
Neuroprotective Properties
In the realm of neuroscience, this compound has been studied for its neuroprotective effects. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. Researchers explore its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antimicrobial Activity
2,2-dimethyl-7-propoxy-2,3-dihydro-4H-chromen-4-one: exhibits antimicrobial properties. It has been evaluated against bacteria, fungi, and viruses. Researchers investigate its use as a natural alternative to conventional antimicrobial agents.
Cardiovascular Health
The compound’s vasorelaxant properties make it relevant in cardiovascular research. It may help regulate blood pressure and improve endothelial function. Investigations explore its impact on vascular health and potential applications in cardiovascular disease management .
properties
IUPAC Name |
2,2-dimethyl-7-propoxy-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-7-16-10-5-6-11-12(15)9-14(2,3)17-13(11)8-10/h5-6,8H,4,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHAPCWYAJZODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=O)CC(O2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

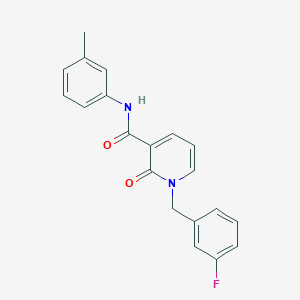
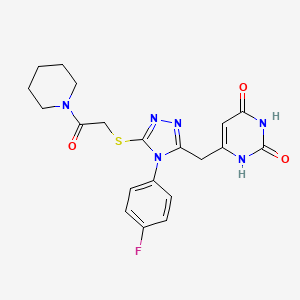
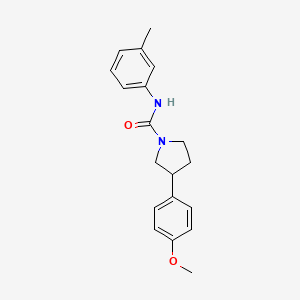
![2-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2551729.png)
![2-(2,4-dichlorophenoxy)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2551732.png)
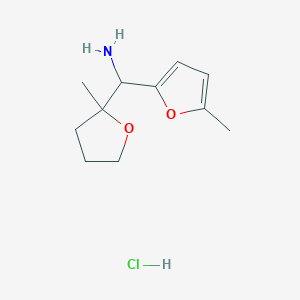
![N-(4-chlorobenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide](/img/structure/B2551734.png)
![N-(3,5-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![Methyl 2-[(8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)amino]benzoate](/img/structure/B2551737.png)
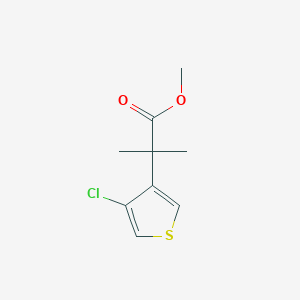
![7-(4-bromophenyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2551745.png)
![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551746.png)
![N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2551747.png)
